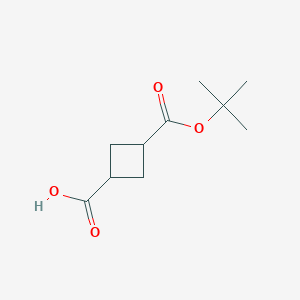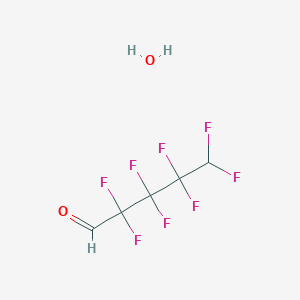
2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1H,5H-Octafluoropentanal hydrate is synthesized by the oxidation of perfluoropentane with potassium permanganate or chromic acid. The resulting aldehyde is then hydrated to yield the hydrate form.Molecular Structure Analysis
The molecular formula of 1H,5H-Octafluoropentanal hydrate is C5H4F8O2 . It has a molecular weight of 248.07 g/mol .Physical And Chemical Properties Analysis
The physical properties of 1H,5H-Octafluoropentanal hydrate include a boiling point of 136-138°C, a melting point of 70-71°C, and a density of 1.56 g/mL. It has a strong odor and is highly reactive with water, alcohols, and amines.Applications De Recherche Scientifique
Polymerization and Material Synthesis
1H,5H-Octafluoropentanal hydrate finds application in the field of polymer chemistry, particularly in the synthesis of semifluorinated polymers. Single electron transfer-living radical polymerization (SET-LRP) of 1H,1H,5H-octafluoropentyl methacrylate demonstrates the potential of this compound in creating polymers with precise molecular weight control and distribution. This method leverages hydrazine activated Cu(0) wire as a catalyst in 2,2,2-trifluoroethanol (TFE) to achieve high monomer conversion rates, showcasing the compound's utility in the production of semifluorinated homopolymers with perfect or near-perfect chain-end functionalization (Samanta, Cai, & Percec, 2014).
Biodegradable Polyurethanes
Research into novel biodegradable polyurethanes incorporates 5H–octafluoropentanoylfluoride, a related compound, for the synthesis of a fluoro chain extender. This development is critical for producing polyurethanes with altered physical properties, such as thermal stability and mechanical strength, tailored for specific applications. The inclusion of fluorinated aliphatic side chains via this chain extender enhances the material's hydrophobicity and potentially its biodegradability, expanding its application in medical and environmental fields (Su et al., 2017).
Surfactant and Interface Studies
The role of 1H,5H-Octafluoropentanal hydrate derivatives in surfactant science is highlighted by their use in studying adsorption phenomena at air-solution interfaces. Specifically, bis(1H,1H,5H-octafluoropentyl)sodium sulfosuccinate, a surfactant synthesized from related fluorinated compounds, has been examined for its equilibrium adsorption isotherm at the air-water interface. Such studies are foundational in understanding the physicochemical properties of fluorinated surfactants, including their ability to reduce surface tension and stabilize emulsions or foams in various industrial and pharmaceutical applications (Eastoe et al., 2000).
Thermodynamic Properties
Investigations into the thermodynamic properties of poly-1H,1H,5H-octafluoropentyl acrylate, derived from 1H,5H-Octafluoropentanal hydrate, offer insights into the material's behavior across different temperatures. This research contributes to a deeper understanding of the glass transition and other thermodynamic parameters essential for designing materials with desired thermal properties for use in coatings, films, and advanced composite materials (Markin et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRINSNOCFBDHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045165 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84336-22-1 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
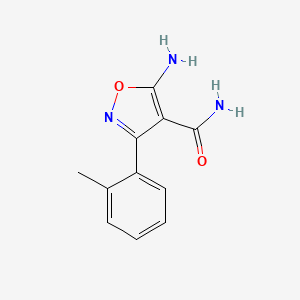
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)
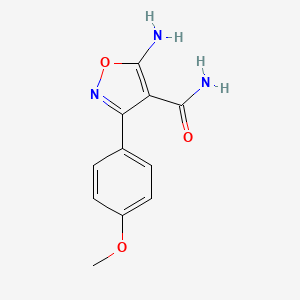

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
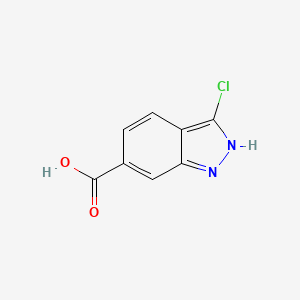

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
